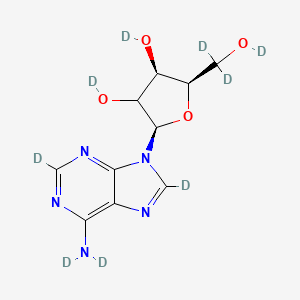

Adenosine-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Adénosine-d9 est une forme deutérée de l’adénosine, un nucléoside purique naturel qui joue un rôle crucial dans divers processus physiologiques. Les atomes de deutérium dans l’Adénosine-d9 remplacent les atomes d’hydrogène, ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans les études impliquant des voies métaboliques et le métabolisme des médicaments.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de l’Adénosine-d9 implique généralement l’incorporation de deutérium dans la molécule d’adénosine. Une méthode courante est l’échange catalytique des atomes d’hydrogène avec du deutérium en utilisant du gaz deutérium (D2) en présence d’un catalyseur approprié. Ce processus peut être effectué dans des conditions douces pour garantir l’incorporation sélective des atomes de deutérium aux positions souhaitées sur la molécule d’adénosine.

Méthodes de production industrielle

La production industrielle de l’Adénosine-d9 implique une synthèse à grande échelle utilisant des méthodes d’échange catalytique similaires. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux exigences strictes de la recherche et des applications pharmaceutiques. Des techniques de purification avancées, telles que la chromatographie, sont utilisées pour isoler et purifier l’Adénosine-d9 du mélange réactionnel.

Analyse Des Réactions Chimiques

Types de réactions

L’Adénosine-d9 subit diverses réactions chimiques, notamment :

Oxydation : L’Adénosine-d9 peut être oxydée pour former de l’inosine-d9, un processus qui implique l’élimination d’un groupe amino.

Réduction : Les réactions de réduction peuvent convertir l’Adénosine-d9 en sa forme désoxy correspondante, la désoxyadénosine-d9.

Substitution : L’Adénosine-d9 peut subir des réactions de substitution nucléophile, où le groupe amino est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.

Substitution : Des réactifs nucléophiles comme l’azoture de sodium (NaN3) et divers halogénures d’alkyle sont utilisés.

Principaux produits formés

Oxydation : Inosine-d9

Réduction : Désoxyadénosine-d9

Substitution : Divers dérivés d’adénosine substitués, selon le nucléophile utilisé.

Applications de la recherche scientifique

L’Adénosine-d9 est largement utilisée dans la recherche scientifique en raison de ses propriétés uniques. Parmi ses applications, on peut citer :

Chimie : Utilisé comme traceur dans les études métaboliques pour comprendre les voies et les mécanismes du métabolisme de l’adénosine.

Biologie : Employé dans les études du transport et du métabolisme des nucléosides dans les cellules.

Médecine : Utilisé dans les études pharmacocinétiques pour étudier l’absorption, la distribution, le métabolisme et l’excrétion des médicaments à base d’adénosine.

Industrie : Appliqué dans le développement de nouveaux produits pharmaceutiques et comme étalon en chimie analytique.

Applications De Recherche Scientifique

Adenosine-d9 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of adenosine metabolism.

Biology: Employed in studies of nucleoside transport and metabolism in cells.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of adenosine-based drugs.

Industry: Applied in the development of new pharmaceuticals and as a standard in analytical chemistry.

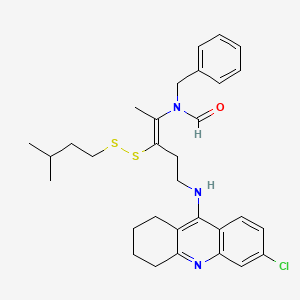

Mécanisme D'action

L’Adénosine-d9 exerce ses effets en interagissant avec les récepteurs de l’adénosine, qui sont des récepteurs couplés aux protéines G (RCPG). Ces récepteurs comprennent les sous-types A1, A2A, A2B et A3. Lors de sa liaison à ces récepteurs, l’Adénosine-d9 peut moduler divers processus physiologiques, tels que :

Inhibition de l’adénylyl cyclase : Réduit les niveaux d’AMP cyclique (AMPc), ce qui entraîne une diminution de l’activité cellulaire.

Activation des canaux potassiques : Provoque une hyperpolarisation de la membrane cellulaire, réduisant l’excitabilité.

Inhibition des canaux calciques : Diminue l’afflux de calcium, affectant la contraction musculaire et la libération de neurotransmetteurs.

Comparaison Avec Des Composés Similaires

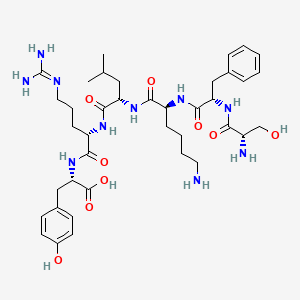

L’Adénosine-d9 est comparée à d’autres nucléosides deutérés et à des analogues de l’adénosine non deutérés. Les composés similaires comprennent :

Désoxyadénosine-d9 : Une forme deutérée de la désoxyadénosine, utilisée dans des études métaboliques similaires.

Inosine-d9 : Une forme deutérée de l’inosine, utilisée dans les études du métabolisme des purines.

Adénosine non deutérée : La forme naturelle, largement étudiée pour ses effets physiologiques et pharmacologiques.

Unicité

L’incorporation d’atomes de deutérium dans l’Adénosine-d9 confère une stabilité accrue et une résistance à la dégradation métabolique, ce qui en fait un outil précieux dans les études à long terme et dans le développement d’étalons marqués aux isotopes stables pour les applications analytiques.

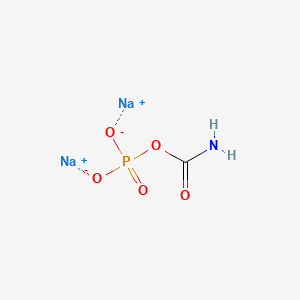

Propriétés

Formule moléculaire |

C10H13N5O4 |

|---|---|

Poids moléculaire |

276.30 g/mol |

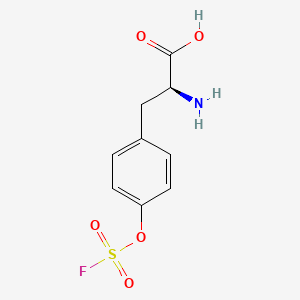

Nom IUPAC |

N,N,2,8-tetradeuterio-9-[(2R,4R,5R)-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-amine |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7?,10-/m1/s1/i1D2,2D,3D,16D,17D,18D/hD2 |

Clé InChI |

OIRDTQYFTABQOQ-HYRPMUPXSA-N |

SMILES isomérique |

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@H]3C([C@H]([C@H](O3)C([2H])([2H])O[2H])O[2H])O[2H])N([2H])[2H] |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)